HEAT hydrochloride

説明

特性

IUPAC Name |

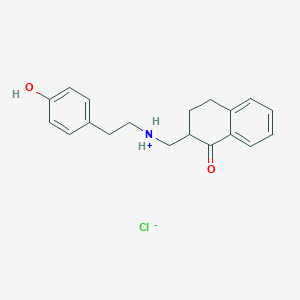

2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZXZECZIRGUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952420 | |

| Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30007-39-7 | |

| Record name | 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[b-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

HEAT hydrochloride (BE2254) mechanism of action

An In-depth Technical Guide on the Mechanism of Action of HEAT Hydrochloride (BE2254)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as BE2254 or 2-(β-(4-Hydroxyphenyl)-ethylaminomethyl)-tetralone, is a potent and selective α1-adrenergic receptor antagonist. Its high affinity and selectivity have established it as a critical pharmacological tool for the characterization of α1-adrenergic receptor subtypes and their associated physiological functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, interaction with signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: α1-Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism at α1-adrenergic receptors. It exhibits high affinity for all three α1-adrenergic receptor subtypes (α1A, α1B, and α1D), effectively blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade prevents the conformational changes in the receptor necessary for the activation of downstream signaling cascades.

Binding Affinity and Selectivity

Quantitative analysis of the binding characteristics of this compound reveals its high potency and selectivity for α1-adrenergic receptors over other adrenergic receptor subtypes. The binding affinity (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors at equilibrium.

Table 1: Binding Affinity (Ki) of this compound for Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Tissue/Cell Line | Radioligand Used |

| α1A | 0.077 | Rat | Cerebral Cortex | [3H]-Prazosin |

| α1B | 0.16 | Rat | Liver | [3H]-Prazosin |

| α1D | 0.12 | Rat | Spleen | [3H]-Prazosin |

| α2 | 240 | Rat | Cerebral Cortex | [3H]-Yohimbine |

Data compiled from various pharmacological studies. The affinity values may vary slightly depending on the experimental conditions and tissue preparation.

Modulation of Signaling Pathways

α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. By antagonizing these receptors, this compound inhibits the canonical Gq/11 signaling pathway.

Upon activation by an agonist, the α1-receptor facilitates the exchange of GDP for GTP on the Gαq subunit, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG and the elevated intracellular Ca2+ levels activate protein kinase C (PKC). This cascade culminates in various cellular responses, including smooth muscle contraction, vasoconstriction, and cellular proliferation.

This compound's blockade of the α1-receptor prevents this entire sequence of events from occurring in response to endogenous agonists.

Caption: Inhibition of the α1-Adrenergic Gq/11 Signaling Pathway by this compound.

Experimental Protocols for Characterization

The mechanism of action of this compound has been elucidated through various in vitro experimental techniques. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of this compound for α1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells known to express the target receptor (e.g., rat cerebral cortex for α1A) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Competition Binding Assay:

-

Set up assay tubes containing the cell membrane preparation, a fixed concentration of a specific α1-adrenergic radioligand (e.g., [3H]-Prazosin), and a range of concentrations of unlabeled this compound.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor, e.g., phentolamine).

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

Functional Assay: Phosphoinositide (PI) Hydrolysis

Objective: To measure the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced PI hydrolysis.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the desired α1-adrenergic receptor subtype (e.g., HEK293 cells transfected with the α1A-AR gene). Label the cells by incubating them overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as PIP2.

-

Pre-treatment with Antagonist: Wash the cells to remove excess [3H]-myo-inositol. Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 30 minutes).

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Termination and Extraction: Terminate the stimulation by adding an acid (e.g., trichloroacetic acid).

-

Separation of Inositol Phosphates: Separate the accumulated [3H]-inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Measure the radioactivity of the eluted [3H]-inositol phosphates using a liquid scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]-IPs produced against the log concentration of the agonist in the presence and absence of different concentrations of this compound.

-

Perform a Schild regression analysis on the rightward shift of the agonist dose-response curve caused by this compound to determine the pA2 value, which is a measure of antagonist potency.

-

Summary and Conclusion

This compound (BE2254) is a highly potent and selective competitive antagonist of α1-adrenergic receptors. Its mechanism of action is centered on the direct blockade of these receptors, thereby inhibiting the Gq/11-PLC-IP3/DAG signaling cascade. The high affinity and selectivity of this compound, as determined by radioligand binding and functional assays, make it an invaluable pharmacological tool for the study of α1-adrenergic physiology and the development of novel therapeutics targeting this system.

BE2254: A Technical Guide to its Alpha-1 Adrenergic Receptor Antagonist Binding Affinity

This in-depth technical guide provides a comprehensive overview of the binding affinity of BE2254 (also known as HEAT), a potent and selective alpha-1 adrenergic receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Core Data: Binding Affinity of BE2254 and its Analogs

The following tables summarize the quantitative binding affinity data for BE2254 and its derivatives at alpha-1 adrenergic receptors across various tissues and receptor subtypes.

Table 1: Binding Affinity of BE2254 and its Radiolabeled Form ([125I]BE2254)

| Ligand | Receptor/Tissue | Preparation | Ki (nM) | KD (pM) | Bmax (fmol/mg protein) | Reference |

| BE2254 (HEAT) | α1 Adrenoceptor | Not Specified | 0.53 | - | - | |

| [125I]BE2254 | α1 Adrenoceptors | Rat Cerebral Cortex Membranes | - | 78 ± 14 | 210 ± 26 | [1] |

| [125I]BE2254 | α1 Adrenoceptors | Rabbit Aorta Particulate Fraction | - | 286 | 16.7 | [2] |

| [125I]BE2254 | α1 Adrenoceptors | Rat Brain and Liver Plasma Membranes | - | 7-8 | - | [3] |

Table 2: Comparative Binding Affinities of Halogenated BE2254 Derivatives

| Compound | Receptor | Functional/Binding Assay | Relative Affinity Compared to BE2254 | Reference |

| 3'-I-BE2254 | α1-Adrenoceptors | Functional and Binding Experiments | Higher | [4] |

| 3'-Br-BE2254 | α1-Adrenoceptors | Functional and Binding Experiments | Higher | [4] |

| 3'-Cl-BE2254 | α1-Adrenoceptors | Functional and Binding Experiments | Higher | [4] |

Table 3: Competitive Binding of Adrenergic Ligands against [125I]BE2254

| Competing Ligand | Tissue/Receptor | Order of Potency | Reference |

| α-Adrenergic Antagonists | Rat Cerebral Cortex | Prazosin ≥ WB 4101 > Phentolamine > Corynanthine > Yohimbine > Rauwolscine | [1] |

| Catecholamines | Rabbit Aorta | (-)epinephrine ≥ (-)norepinephrine >> (-)isoproterenol | [2] |

| α-Selective Antagonists | Rabbit Aorta | Prazosin (KD = 0.7 nM) >> Yohimbine (KD = 1000 nM) | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for determining the binding affinity of BE2254.

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a synthesis of methodologies described for characterizing α1-adrenoceptors using [125I]BE2254.[1][2]

1. Membrane Preparation (from Rat Cerebral Cortex or Rabbit Aorta):

-

Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a standard protein assay (e.g., Bradford or Lowry assay).

2. Binding Assay:

-

Total Binding: Incubate the prepared membranes with a low concentration of [125I]BE2254 (e.g., in the pM range).

-

Non-specific Binding: In a parallel set of tubes, incubate the membranes and [125I]BE2254 in the presence of a high concentration of a competing unlabeled antagonist (e.g., 10 µM phentolamine or unlabeled BE2254) to saturate the receptors.

-

Incubation: Incubations are typically carried out in a final volume of 250-500 µL in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

3. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

Saturation Analysis: To determine the dissociation constant (KD) and the maximum number of binding sites (Bmax), saturation experiments are performed using increasing concentrations of [125I]BE2254. The specific binding data are then analyzed using non-linear regression analysis (e.g., Scatchard analysis).

-

Competition Analysis: To determine the inhibition constant (Ki) of a competing ligand (like BE2254), competition experiments are performed with a fixed concentration of [125I]BE2254 and varying concentrations of the unlabeled competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical Gq-coupled signaling pathway of the alpha-1 adrenergic receptor, which is inhibited by BE2254.

Caption: Alpha-1 adrenergic receptor signaling pathway blocked by BE2254.

Experimental Workflow

The diagram below outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of compounds like BE2254.

Caption: Workflow for a radioligand binding assay.

References

- 1. [125I]BE 2254, a new high affinity radioligand for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of alpha 1 adrenergic receptors in rabbit aorta with [125I] BE2254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [125I]-HEAT:fifty percent of the ligand can bind to the alpha1-adrenoceptors with extremely high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased affinity and preference of halogenated derivatives of BE 2254 for alpha 1-adrenoceptors demonstrated by functional and binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HEAT Hydrochloride: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

HEAT hydrochloride, also known by its developmental code BE 2254, is a potent and highly selective α1-adrenergic receptor antagonist. Its chemical name is 2-{[β-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride. This document provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Chemical Properties

This compound is a white to off-white solid. Its chemical structure consists of a tetralone core linked to a 4-hydroxyphenethylamine moiety via an aminomethyl bridge. The hydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-{[β-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride | |

| Alternative Name | BE 2254 | |

| CAS Number | 30007-39-7 | |

| Molecular Formula | C₁₉H₂₁NO₂·HCl | |

| Molecular Weight | 331.84 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (to 100 mM) | [1] |

| Storage | Desiccate at -20°C | [1] |

No specific data found for Melting Point and pKa.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found in the search results.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 2-bromo-1-tetralone, followed by its reaction with 4-hydroxyphenethylamine.

Synthesis Workflow

The overall synthetic workflow can be visualized as follows:

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of this compound was not found in the search results. The following is a generalized procedure based on common organic synthesis methodologies for similar compounds.

Step 1: Synthesis of 2-Bromo-1-tetralone

1-Tetralone is brominated at the α-position to the carbonyl group to yield 2-bromo-1-tetralone. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like carbon tetrachloride or acetic acid, often with a radical initiator like AIBN or under UV irradiation if using NBS.

Step 2: Synthesis of 2-{[β-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone (HEAT free base)

2-Bromo-1-tetralone is then reacted with 4-hydroxyphenethylamine. This is a nucleophilic substitution reaction where the amino group of 4-hydroxyphenethylamine displaces the bromide from 2-bromo-1-tetralone. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is usually heated to ensure completion.

Step 3: Formation of this compound

The crude HEAT free base is purified, often by column chromatography. The purified free base is then dissolved in a suitable organic solvent (e.g., ethanol, methanol, or diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in ether or ethanol) to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound is a selective antagonist of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq family of G-proteins.[2]

Signaling Pathway

Upon activation by endogenous catecholamines like norepinephrine and epinephrine, α1-adrenergic receptors activate the Gq protein. This initiates a signaling cascade that leads to various physiological responses. This compound competitively binds to these receptors, preventing their activation by agonists and thereby blocking the downstream signaling pathway.

The key steps in the Gq-mediated signaling pathway antagonized by this compound are:

-

Receptor Activation (Blocked by HEAT): Agonist binding to the α1-adrenergic receptor induces a conformational change.

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2]

-

Downstream Effects:

Signaling Pathway Diagram

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of α1-adrenergic receptors. This guide provides a consolidated resource of its chemical properties and mechanism of action. Further research is required to fully elucidate its spectral characteristics and to develop a detailed, optimized synthesis protocol. Such information would be invaluable for its wider application in drug discovery and development.

References

HEAT Hydrochloride: A Comprehensive Technical Guide to a Selective Alpha-1 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEAT hydrochloride (2-(β-(4-Hydroxyphenyl)ethyl)aminomethyl)-1-tetralone hydrochloride), also known as BE2254, is a potent and selective antagonist of alpha-1 adrenergic receptors. Its high affinity and selectivity have established it as a critical tool in pharmacological research for the characterization and classification of alpha-1 adrenoceptor subtypes. This technical guide provides an in-depth overview of this compound, including its chemical properties, binding profile, and the experimental protocols utilized to investigate its antagonist activity. The guide also details the signaling pathways of alpha-1 adrenoceptors and presents key quantitative data in a structured format to facilitate research and drug development efforts.

Chemical and Physical Properties

This compound is a phenethylamine derivative with the following chemical properties:

| Property | Value |

| Chemical Name | 2-{[β-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride |

| Molecular Formula | C₁₉H₂₁NO₂・HCl |

| Molecular Weight | 331.84 g/mol |

| CAS Number | 30007-39-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Pharmacological Profile: A Selective Alpha-1 Adrenoceptor Antagonist

This compound exhibits high affinity for all three alpha-1 adrenoceptor subtypes: α₁ₐ, α₁ₑ, and α₁ₒ. Its antagonist activity is characterized by its ability to competitively inhibit the binding of endogenous agonists like norepinephrine and epinephrine to these receptors.

Binding Affinity and Selectivity

The binding affinity of this compound is typically determined through radioligand binding assays, often using its radioiodinated form, [¹²⁵I]-HEAT. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate a stronger binding affinity.

| Receptor Subtype | pKi | Reference |

| Alpha-1A | 9.0 | [1] |

| Alpha-1B | 9.1 | [1] |

| Alpha-1D | 8.57 | [1] |

This compound demonstrates significant selectivity for alpha-1 adrenoceptors over other adrenoceptor subtypes, such as alpha-2 and beta adrenoceptors. This selectivity makes it an invaluable tool for isolating and studying the specific physiological and pathological roles of the alpha-1 adrenoceptor family.

Alpha-1 Adrenoceptor Signaling Pathways

Alpha-1 adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to Gq/11 proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This initiates a downstream signaling cascade that ultimately leads to various physiological responses.

The canonical signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

Beyond the canonical PLC pathway, alpha-1 adrenoceptors have also been shown to activate other signaling pathways, including those involving phospholipase D (PLD), phospholipase A₂ (PLA₂), and mitogen-activated protein kinases (MAPKs), highlighting the complexity of their cellular effects.[2]

References

BE2254: An In-depth Technical Guide on its α1-Adrenoceptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: α1-Adrenoceptor Affinity and Potency of BE2254

Comprehensive subtype-specific binding and functional data for BE2254 against cloned human α1-adrenoceptor subtypes are not consistently reported in the literature. The available data suggests a lack of significant selectivity across the α1-adrenoceptor subtypes.

Table 1: Binding Affinity of BE2254 for α1-Adrenoceptors

| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| BE2254 | α1 (undifferentiated) | Rat Heart, Vas Deferens, Liver, Spleen, Cerebral Cortex, Hippocampus | [³H]-prazosin | Not specified, but noted as non-selective | [1] |

Table 2: Functional Potency of BE2254 at α1-Adrenoceptors

| Compound | Tissue/System | Agonist | pA₂ | Reference |

| BE2254 | Rat Mesenteric Artery | Noradrenaline | 8.59 | [2] |

| BE2254 | Rabbit Pulmonary Artery | Noradrenaline | 8.75 | [3] |

Note: The pA₂ values presented are from tissue-based studies and may not directly correspond to the potency at specific human cloned receptor subtypes due to potential species differences and the presence of mixed receptor populations in native tissues.

Experimental Protocols

The determination of a compound's selectivity for adrenoceptor subtypes involves two primary types of experiments: radioligand binding assays to measure binding affinity and functional assays to assess functional potency.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like BE2254 for α1-adrenoceptor subtypes.

Objective: To determine the inhibitory constant (Ki) of BE2254 for the α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).

-

[¹²⁵I]BE2254 or [³H]prazosin as the radioligand.

-

Unlabeled BE2254 as the competing ligand.

-

Phentolamine or another suitable α1-antagonist for determining non-specific binding.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the specific α1-adrenoceptor subtype in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[4]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled BE2254.

-

For the determination of non-specific binding, a high concentration of an appropriate antagonist (e.g., 10 µM phentolamine) is used instead of BE2254.

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.

-

Plot the specific binding as a function of the log concentration of BE2254 to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of BE2254 that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Calcium Mobilization)

This protocol describes a general method for a calcium mobilization assay to determine the functional potency (pA₂) of an antagonist like BE2254.

Objective: To determine the pA₂ value of BE2254 for the α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

A stable cell line (e.g., HEK293 or CHO) expressing a single human α1-adrenoceptor subtype.

-

A suitable α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine).

-

BE2254 as the antagonist.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader capable of kinetic measurements.

Procedure:

-

Cell Culture and Dye Loading:

-

Assay Setup:

-

Wash the cells with the physiological salt solution to remove excess dye.

-

Add varying concentrations of BE2254 to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Initiate fluorescence measurement to establish a baseline.

-

Add a concentration-response range of the agonist to the wells.

-

Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each agonist concentration in the absence and presence of different concentrations of BE2254.

-

Construct agonist concentration-response curves for each antagonist concentration.

-

Determine the EC₅₀ of the agonist in the absence and presence of the antagonist.

-

Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.[7][8][9]

-

The pA₂ value is the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways

All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[10][11] Activation of these receptors by an agonist initiates a canonical signaling cascade leading to an increase in intracellular calcium.

Canonical Gq Signaling Pathway:

-

Agonist Binding: An agonist binds to the α1-adrenoceptor, inducing a conformational change in the receptor.

-

Gq Protein Activation: The activated receptor interacts with the heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.[10]

-

PLC Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).[10]

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[10][12]

-

PKC Activation: DAG remains in the plasma membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC).[10]

-

Cellular Response: The rise in intracellular calcium and activation of PKC lead to various downstream effects, most notably smooth muscle contraction.

While this is the primary pathway, α1-adrenoceptors can also couple to other signaling pathways, including those involving phospholipase D, phospholipase A₂, and mitogen-activated protein kinases (MAPKs), which can lead to longer-term effects such as cell growth and proliferation.[11]

Conclusion

BE2254 is a foundational tool in α1-adrenoceptor pharmacology, primarily utilized for its potent, non-selective antagonist properties. While specific, comparative data on its affinity and potency for the individual α1A, α1B, and α1D subtypes is not extensively documented, the experimental methodologies outlined in this guide provide a clear framework for how such selectivity is determined. Understanding these protocols and the underlying signaling pathways is crucial for researchers and drug development professionals working to design and characterize novel, subtype-selective α1-adrenoceptor modulators with improved therapeutic profiles.

References

- 1. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha1-adrenoceptor-Gq-RhoA signaling is upregulated to increase myofibrillar Ca2+ sensitivity in failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preferential blockade of postsynaptic alpha-adrenoceptors by BE 2254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. youtube.com [youtube.com]

- 7. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 8. Pa2 determination | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of HEAT Hydrochloride (BE2254)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEAT hydrochloride, scientifically known as BE2254, is a potent and selective antagonist of alpha-1 adrenergic receptors. As a phenethylamine derivative, it has been instrumental in the pharmacological characterization of these receptors and serves as a valuable tool in studying their physiological roles. This technical guide provides a comprehensive overview of the physiological effects of this compound, its mechanism of action, and the experimental methodologies used to elucidate its properties. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized.

Mechanism of Action

This compound (BE2254) exerts its physiological effects primarily by competitively blocking alpha-1 adrenergic receptors. These receptors are a class of G-protein coupled receptors that are crucial in mediating the effects of the catecholamines norepinephrine and epinephrine. The antagonism of these receptors by this compound leads to the inhibition of downstream signaling pathways, resulting in a range of physiological responses.

The primary signaling cascade initiated by alpha-1 adrenergic receptor activation involves the Gq alpha subunit of the G-protein complex. Activation of the receptor by an agonist leads to the dissociation of the Gq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.[1][2][3][4] By blocking the initial binding of agonists to the alpha-1 adrenergic receptor, this compound effectively inhibits this entire signaling cascade.

Quantitative Data: Binding Affinity of this compound (BE2254)

The affinity of this compound for alpha-1 adrenergic receptors has been quantified in various experimental systems. The following table summarizes the key binding parameters reported in the literature.

| Parameter | Value | Species | Tissue/System | Reference |

| pA2 | 8.75 | Rabbit | Pulmonary Artery | [5] |

| Kd | 286 pM | Rabbit | Aorta | [1] |

| Kd | 78 ± 14 pM | Rat | Cerebral Cortex Membranes | [6] |

| pA2 | 8.59 | Rat | Mesenteric Artery | [5] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. Lower values of Kd indicate higher binding affinity.

Key Experimental Protocols

The characterization of this compound's physiological effects relies on a variety of in vitro experimental techniques. Below are detailed methodologies for two key types of experiments.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound for alpha-1 adrenergic receptors in a specific tissue, such as the rat cerebral cortex.

Objective: To determine the dissociation constant (Kd) of this compound (BE2254) for alpha-1 adrenergic receptors.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [125I]HEAT or another suitable alpha-1 antagonist)

-

Unlabeled this compound (for competition assay)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

-

Saturation Binding Assay:

-

Set up a series of assay tubes containing a fixed amount of membrane preparation.

-

Add increasing concentrations of the radioligand to the tubes.

-

For determining non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).

-

Vascular Smooth Muscle Contraction Assay

This protocol describes a method to assess the functional antagonism of this compound on agonist-induced contraction of vascular smooth muscle, such as isolated rabbit pulmonary artery strips.

Objective: To determine the pA2 value of this compound (BE2254) as a competitive antagonist of norepinephrine-induced vascular smooth muscle contraction.

Materials:

-

Rabbit pulmonary artery

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Norepinephrine (agonist)

-

This compound (antagonist)

-

Organ bath system with force transducer and data acquisition system

Procedure:

-

Tissue Preparation:

-

Dissect the rabbit pulmonary artery and cut it into rings or strips of appropriate size.

-

Mount the tissue strips in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other to a force transducer.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for norepinephrine by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile force.

-

Wash the tissue and allow it to return to baseline tension.

-

-

Antagonist Incubation:

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

-

Second Concentration-Response Curve:

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the norepinephrine concentration for both curves (with and without the antagonist).

-

Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for both curves.

-

Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist).

-

Construct a Schild plot to determine the pA2 value, which represents the affinity of the competitive antagonist.

-

Visualizations

Signaling Pathway of Alpha-1 Adrenergic Receptor

Caption: Alpha-1 adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 3. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

The Discovery and Initial Characterization of BE2254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE2254, chemically known as 2-[β-(4-hydroxyphenyl)-ethyl-aminomethyl]-tetralone, is a potent and selective α1-adrenergic receptor antagonist. Its discovery and subsequent characterization have provided a valuable pharmacological tool for the investigation of the α1-adrenoceptor system. The iodinated radiolabeled form, [¹²⁵I]BE2254, exhibits high affinity and specificity, making it an ideal radioligand for receptor binding assays. This technical guide provides a comprehensive overview of the initial characterization of BE2254, including its binding properties, the signaling pathway it modulates, and detailed experimental protocols for its study.

Introduction

The α1-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial mediators of the physiological effects of the catecholamines, norepinephrine and epinephrine. Their activation plays a significant role in a multitude of physiological processes, most notably in the regulation of vascular tone and blood pressure. The development of selective antagonists for these receptors is of paramount importance for both basic research and therapeutic applications. BE2254 emerged as a significant compound in this context, demonstrating high affinity and selectivity for the α1-adrenoceptor. This document details the foundational studies that established BE2254 as a key pharmacological agent.

Chemical Synthesis of BE2254

A potential synthetic pathway could be conceptualized as follows:

-

Mannich Reaction: The synthesis would likely commence with a Mannich reaction involving α-tetralone, formaldehyde, and a suitable amine. To introduce the specific side chain of BE2254, this would likely be a protected form of 2-(4-hydroxyphenyl)ethylamine (tyramine).

-

Protection of the Phenolic Group: The hydroxyl group of tyramine would need to be protected (e.g., as a benzyl or silyl ether) to prevent side reactions during the Mannich reaction.

-

Condensation: The protected tyramine, formaldehyde, and α-tetralone would be reacted to form the 2-aminomethyl-tetralone intermediate.

-

Deprotection: The final step would involve the removal of the protecting group from the phenolic hydroxyl group to yield BE2254.

Mechanism of Action and Signaling Pathway

BE2254 acts as a competitive antagonist at the α1-adrenergic receptor. This means that it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and initiating the downstream signaling cascade.

The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Upon agonist binding (which is blocked by BE2254), the following signaling pathway is activated:

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Quantitative Data

The initial characterization of BE2254 and its radiolabeled form, [¹²⁵I]BE2254, involved extensive radioligand binding studies to determine its affinity and selectivity for the α1-adrenoceptor. The key quantitative data from these studies are summarized in the tables below.

Table 1: Radioligand Binding Affinity of [¹²⁵I]BE2254

| Tissue/Preparation | Kd (pM) | Bmax (fmol/mg protein) | Reference |

| Rat Cerebral Cortex Membranes | 78 ± 14 | 210 ± 26 | [1] |

| Rabbit Aorta Particulate Fraction | 286 | 16.7 | [2] |

Table 2: Competitive Binding of Adrenergic Agents against [¹²⁵I]BE2254 Binding in Rat Cerebral Cortex Membranes

| Competing Ligand | Order of Potency | Reference |

| Prazosin | ≥ | [1] |

| WB 4101 | > | [1] |

| Phentolamine | > | [1] |

| Corynanthine | > | [1] |

| Yohimbine | > | [1] |

| Rauwolscine | [1] |

Table 3: Functional Antagonism by BE2254

| Tissue | Agonist | pA₂ | Reference |

| Rabbit Pulmonary Artery | Norepinephrine | 8.75 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial characterization of BE2254.

Preparation of Rat Cerebral Cortex Membranes

This protocol describes the preparation of a crude membrane fraction from rat cerebral cortex suitable for radioligand binding assays.

Caption: Workflow for Rat Cerebral Cortex Membrane Preparation.

Materials:

-

Rat cerebral cortex

-

Ice-cold 0.32 M sucrose buffer

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Following euthanasia of the rat, the cerebral cortex is rapidly dissected and placed in ice-cold sucrose buffer.

-

The tissue is minced and then homogenized using a Dounce homogenizer with a pestle.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

The resulting supernatant (S1) is carefully collected and centrifuged at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The supernatant is discarded, and the membrane pellet (P2) is resuspended in an appropriate volume of assay buffer.

-

The protein concentration of the membrane suspension is determined using a standard protein assay (e.g., Bradford or BCA).

-

The membrane preparation can be used immediately or aliquoted and stored at -80°C for future use.

[¹²⁵I]BE2254 Saturation Binding Assay

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]BE2254.

Materials:

-

Rat cerebral cortex membranes (or other tissue preparation)

-

[¹²⁵I]BE2254

-

Unlabeled phentolamine or prazosin (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Incubation tubes

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

A series of dilutions of [¹²⁵I]BE2254 are prepared in assay buffer.

-

For each concentration of radioligand, two sets of tubes are prepared: one for total binding and one for non-specific binding.

-

To the "total binding" tubes, add the membrane preparation and the corresponding dilution of [¹²⁵I]BE2254.

-

To the "non-specific binding" tubes, add the membrane preparation, the corresponding dilution of [¹²⁵I]BE2254, and a high concentration of an unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine).

-

The tubes are incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each radioligand concentration.

-

The specific binding data are then analyzed using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.

[¹²⁵I]BE2254 Competition Binding Assay

This protocol is used to determine the affinity of unlabeled compounds (competitors) for the α1-adrenoceptor by measuring their ability to inhibit the binding of [¹²⁵I]BE2254.

Materials:

-

Rat cerebral cortex membranes

-

[¹²⁵I]BE2254 (at a concentration close to its Kd)

-

A series of dilutions of the unlabeled competitor compound

-

Assay buffer

-

Incubation tubes

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

A fixed concentration of [¹²⁵I]BE2254 (typically at or near its Kd value) is used.

-

A series of dilutions of the unlabeled competitor compound are prepared.

-

Incubation tubes are set up containing the membrane preparation, the fixed concentration of [¹²⁵I]BE2254, and varying concentrations of the competitor compound.

-

Control tubes for total binding (no competitor) and non-specific binding (with a high concentration of a standard antagonist) are also included.

-

The tubes are incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration, and the filters are washed as described in the saturation binding assay.

-

The radioactivity on the filters is measured.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki (inhibition constant) for the competitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

BE2254 has been instrumental in the pharmacological characterization of α1-adrenergic receptors. Its high affinity and selectivity, particularly in its radiolabeled form, have enabled detailed investigations into the distribution, density, and function of these receptors in various tissues. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists working in the field of adrenergic pharmacology and drug development. The continued use of BE2254 and its analogs will undoubtedly contribute to a deeper understanding of the physiological and pathophysiological roles of α1-adrenoceptors.

References

An In-Depth Technical Guide to HEAT Hydrochloride for the Study of G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEAT hydrochloride, also known as BE 2254, is a potent and highly selective antagonist of α1-adrenergic receptors (α1-ARs), a class of G protein-coupled receptors (GPCRs) crucial in various physiological processes. Its high affinity and selectivity make it an invaluable tool for researchers studying the pharmacology and function of these receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and relevant quantitative data to aid in the design and interpretation of studies involving α1-adrenergic receptor signaling.

Core Properties of this compound

This compound is a phenethylamine derivative that acts as a competitive antagonist at α1-adrenergic receptors.[1] It is a precursor for the synthesis of the radiolabeled derivative [¹²⁵I]-HEAT, which is widely used in radioligand binding assays to characterize α1-adrenoceptors.[2][3]

Chemical Properties:

| Property | Value |

| Chemical Name | 2-{[β-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride |

| Alternative Name | BE 2254 |

| Molecular Formula | C₁₉H₂₁NO₂·HCl |

| Molecular Weight | 331.84 g/mol |

| CAS Number | 30007-39-7 |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

| Storage | Desiccate at -20°C |

Mechanism of Action and Signaling Pathway

As a competitive antagonist, this compound binds to α1-adrenergic receptors, thereby preventing the binding of endogenous agonists like norepinephrine and epinephrine. α1-Adrenergic receptors are coupled to the Gq family of G proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. By blocking the initial agonist binding, this compound inhibits this entire signaling cascade.

References

Methodological & Application

Application Notes and Protocols for HEAT Hydrochloride in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing HEAT hydrochloride, a selective α1-adrenergic receptor antagonist, in radioligand binding assays. This document includes comprehensive experimental protocols, data presentation tables, and visualizations to facilitate the successful implementation of this technique in your laboratory.

Introduction to this compound

This compound (2-[β-(4-hydroxyphenyl)ethyl]aminomethyl-tetralone) is a high-affinity, selective antagonist for α1-adrenergic receptors. It is a valuable tool for characterizing the binding properties of α1-adrenergic receptors and for screening novel compounds that target this receptor class. The radiolabeled form, typically [¹²⁵I]-HEAT, is commonly used to quantify receptor density (Bmax) and ligand affinity (Kd) in various tissues and cell preparations.[1][2]

Quantitative Data Summary

The following tables summarize the binding characteristics of this compound for α1-adrenergic receptor subtypes.

Table 1: Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | pKi |

| α1a | 9.0 |

| α1b | 9.1 |

| α1c (now α1a) | 8.57 |

Source: Reference[1]

Table 2: Radioligand Binding Parameters of [¹²⁵I]-HEAT

| Parameter | Value | Tissue/Cell Type |

| Kd | 131.0 pM | Not specified |

| Bmax | 17.6 fmol/mg protein | Not specified |

| Kd | 7-8 pM | Rat brain and liver membranes |

| Kd | 468 ± 67 pM | THP-1 macrophage membranes |

| Bmax | 97 ± 32 fmol/mg protein | THP-1 macrophage membranes |

Signaling Pathway of α1-Adrenergic Receptors

α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to the Gq family of G proteins.[4] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[4][6] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.[4]

Experimental Protocols

This section provides detailed protocols for performing a radioligand binding assay using [¹²⁵I]-HEAT.

I. Materials and Reagents

-

Radioligand: [¹²⁵I]-HEAT (specific activity ~2200 Ci/mmol)

-

Unlabeled Ligand: this compound

-

Membrane Preparation: Tissue homogenates or cultured cells expressing α1-adrenergic receptors

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Phentolamine (10 µM) or another suitable α-adrenergic antagonist

-

Protein Assay Reagent: (e.g., BCA or Bradford assay kit)

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Scintillation Counter and Scintillation Fluid

II. Membrane Preparation

-

Homogenize tissues or cells in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Store the membrane aliquots at -80°C until use.

III. Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [¹²⁵I]-HEAT.

-

Prepare serial dilutions of [¹²⁵I]-HEAT in binding buffer, typically ranging from 0.01 to 5 nM.

-

Set up assay tubes in duplicate for total binding and non-specific binding (NSB).

-

For total binding tubes, add:

-

50 µL of [¹²⁵I]-HEAT dilution

-

50 µL of binding buffer

-

150 µL of membrane preparation (typically 20-50 µg of protein)

-

-

For non-specific binding tubes, add:

-

50 µL of [¹²⁵I]-HEAT dilution

-

50 µL of phentolamine (10 µM final concentration)

-

150 µL of membrane preparation

-

-

Incubate the tubes at room temperature (or a specified temperature, e.g., 37°C) for 60-90 minutes to reach equilibrium.[3]

-

Terminate the incubation by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

IV. Competition Binding Assay

This assay is used to determine the affinity (Ki) of a competing unlabeled ligand.

-

Prepare serial dilutions of the unlabeled test compound.

-

Set up assay tubes in triplicate.

-

To each tube, add:

-

50 µL of the unlabeled compound dilution (or buffer for total binding)

-

50 µL of [¹²⁵I]-HEAT at a constant concentration (typically at or below the Kd value)

-

150 µL of membrane preparation

-

-

Define non-specific binding using a saturating concentration of a known antagonist (e.g., 10 µM phentolamine).

-

Follow steps 5-8 from the saturation binding assay protocol.

V. Data Analysis

-

Saturation Binding:

-

Calculate specific binding by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM at each radioligand concentration.

-

Plot specific binding (Y-axis) against the concentration of [¹²⁵I]-HEAT (X-axis).

-

Analyze the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

-

-

Competition Binding:

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation assay.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a radioligand binding assay.

Troubleshooting and Considerations

-

High Non-Specific Binding: This can be reduced by pre-soaking filters in PEI, adding bovine serum albumin (BSA) to the binding buffer, or optimizing the washing steps. Hydrophobic ligands may exhibit higher non-specific binding.[7]

-

Low Specific Binding: Ensure the membrane preparation is active and contains a sufficient receptor concentration. Check the specific activity and purity of the radioligand.

-

Equilibrium Conditions: It is crucial to ensure that the incubation time is sufficient to reach equilibrium. This can be determined by performing a time-course experiment.

-

Radioligand Concentration: For competition assays, using a radioligand concentration at or below its Kd is recommended for accurate Ki determination.

-

Data Analysis Software: Utilize appropriate software (e.g., GraphPad Prism) for non-linear regression analysis of binding data.[8]

By following these detailed application notes and protocols, researchers can effectively utilize this compound in radioligand binding assays to advance their studies on α1-adrenergic receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [125I]-HEAT:fifty percent of the ligand can bind to the alpha1-adrenoceptors with extremely high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α1-Adrenergic Receptors Positively Regulate Toll-Like Receptor Cytokine Production from Human Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for HEAT Hydrochloride in Smooth Muscle Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEAT hydrochloride, also known as BE2254, is a potent and selective α1-adrenergic receptor antagonist. Its chemical name is 2-{[β-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride.[1][2] α1-adrenergic receptors are key regulators of smooth muscle tone, particularly in the vasculature, and are a primary target for drugs aimed at treating conditions such as hypertension.[3] this compound is a valuable tool for in vitro pharmacological studies investigating the role of α1-adrenergic receptors in smooth muscle contraction. These application notes provide a detailed protocol for characterizing the antagonistic effects of this compound on agonist-induced smooth muscle contraction using isolated tissue bath techniques.

Mechanism of Action

In smooth muscle, contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i). α1-adrenergic receptor agonists, such as phenylephrine or norepinephrine, bind to α1-adrenergic receptors on the smooth muscle cell membrane. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. The increased [Ca2+]i binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.

This compound acts as a competitive antagonist at the α1-adrenergic receptor. It binds to the receptor at the same site as the agonist but does not activate it. By occupying the receptor, this compound prevents the agonist from binding and initiating the signaling cascade that leads to contraction. The antagonistic effect of this compound is surmountable, meaning that a higher concentration of the agonist can overcome the blockade.

Data Presentation

The potency of a competitive antagonist like this compound is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The Schild plot is a graphical method used to determine the pA2 value.

| Parameter | Agonist | Antagonist | Tissue Preparation | pA2 Value | Schild Plot Slope | Reference |

| Potency | Norepinephrine | This compound (BE2254) | Rat Mesenteric Artery | 8.59 | Not significantly different from 1.0 | [3] |

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes the use of an isolated tissue bath to measure the isometric contraction of vascular smooth muscle (e.g., rat thoracic aorta or mesenteric artery) in response to an α1-adrenergic agonist and the antagonistic effect of this compound.

Materials:

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.

-

Agonist: Phenylephrine or Norepinephrine.

-

Antagonist: this compound (BE2254), Molecular Weight: 331.84 g/mol .

-

Isolated Tissue Bath System: Including organ baths, force-displacement transducers, amplifiers, and a data acquisition system.

-

Dissection Tools: Fine scissors, forceps.

-

Surgical Suture: For mounting the tissue.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a rat according to approved institutional guidelines.

-

Carefully dissect the thoracic aorta or mesenteric artery and place it in cold, carbogen-gassed PSS.

-

Under a dissecting microscope, remove excess connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length. For the aorta, it is crucial to gently rub the intimal surface to remove the endothelium, which can release relaxing factors.

-

-

Tissue Mounting:

-

Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing PSS maintained at 37°C and continuously gassed with carbogen.

-

Connect the upper hook to a force-displacement transducer to record isometric tension.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams (for rat aorta). During this period, wash the tissues with fresh PSS every 15-20 minutes.

-

After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Tissues that do not show a robust contraction should be discarded.

-

Wash the tissues repeatedly with PSS to return to the baseline tension.

-

-

Concentration-Response Curve for the Agonist (Control):

-

Once the baseline is stable, add the α1-adrenergic agonist (e.g., phenylephrine) to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase it stepwise (e.g., by half-log increments) until a maximal contraction is achieved.

-

Allow the response to each concentration to reach a plateau before adding the next concentration.

-

After the control curve is complete, wash the tissues extensively with PSS until the tension returns to baseline.

-

-

Incubation with this compound:

-

Add a specific concentration of this compound to the organ bath. Allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

-

Concentration-Response Curve for the Agonist in the Presence of this compound:

-

While the tissue is still in the presence of this compound, repeat the cumulative concentration-response curve for the agonist as described in step 4.

-

A parallel rightward shift in the concentration-response curve is expected for a competitive antagonist.

-

-

Schild Analysis:

-

Repeat steps 5 and 6 with at least three different concentrations of this compound.

-

The data obtained will be used to construct a Schild plot and determine the pA2 value.

-

Protocol 2: Data Analysis and pA2 Determination

-

Data Collection: Record the tension (in grams or millinewtons) at each agonist concentration for both the control and antagonist-treated tissues.

-

Concentration-Response Curves: Plot the response (as a percentage of the maximal control response) against the logarithm of the agonist concentration.

-

EC50 Determination: Determine the EC50 value (the molar concentration of the agonist that produces 50% of the maximal response) for each curve.

-

Dose Ratio (DR) Calculation: Calculate the dose ratio for each concentration of the antagonist using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)

-

Schild Plot Construction:

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[HEAT]) on the x-axis.

-

Perform a linear regression on the data points.

-

-

pA2 and Slope Determination:

-

The pA2 value is the x-intercept of the Schild regression line.

-

The slope of the regression line should be close to 1.0 for a competitive antagonist. A slope that is not significantly different from unity indicates that the antagonism is competitive.

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of α1-Adrenergic Receptor-Mediated Smooth Muscle Contraction and its Inhibition by this compound

Caption: Signaling pathway of α1-adrenergic receptor-mediated smooth muscle contraction and its inhibition by this compound.

Experimental Workflow for Determining the pA2 Value of this compound

Caption: Experimental workflow for determining the pA2 value of this compound in isolated smooth muscle.

References

- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Heat in Functional Cellular Assays

A Note on Terminology: The query specified "HEAT hydrochloride," a selective alpha 1 adrenergic receptor antagonist.[1] However, the detailed request for functional cellular assays, signaling pathways, and protocols aligns more closely with the extensive body of research on the effects of "heat" (i.e., thermal stress or hyperthermia) on cellular processes. Given the lack of information on "this compound" in the context of mTOR or autophagy signaling, this document will focus on the application of heat stress in functional cellular assays.

Introduction